molecular formula C12H14N2OS B077274 3-Butyl-2-mercapto-3H-quinazolin-4-one CAS No. 13906-07-5

3-Butyl-2-mercapto-3H-quinazolin-4-one

Cat. No. B077274
CAS RN: 13906-07-5
M. Wt: 234.32 g/mol
InChI Key: YIMVQTWMNLKAPM-UHFFFAOYSA-N
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Description

3-Butyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the quinazolinone family and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Biomolecule-Ligand Complex Study

  • Application : The compound is used in the study of biomolecule-ligand complexes .

Free Energy Calculations

  • Application : The compound is used in free energy calculations .

Structure-Based Drug Design

  • Application : The compound is used in structure-based drug design .

Refinement of X-Ray Crystal Complexes

  • Application : The compound is used in the refinement of X-ray crystal complexes .

Voltammetric Determination of Mercury

  • Application : The compound is used as a modifier for the carbon paste electrode, for voltammetric determination of mercury .

Neoplastic Chemotherapeutic Agents

  • Application : Quinazoline and its derivatives, including “3-Butyl-2-mercapto-3H-quinazolin-4-one”, have been considered as a novel class of neoplastic chemotherapeutic agents .
  • Results : The outcomes of this application can include the development of new drugs with improved efficacy against diverse tumors .

Proteomics Research

  • Application : The compound is used as a specialty product for proteomics research .

Synthesis of 4-Quinazolinone Derivatives

  • Application : The compound is used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .

Pharmacological Activities

  • Application : Quinazoline and its derivatives, including “3-Butyl-2-mercapto-3H-quinazolin-4-one”, have displayed important pharmacological activities, such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and others .

properties

IUPAC Name

3-butyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMVQTWMNLKAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364333
Record name 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-mercapto-3H-quinazolin-4-one

CAS RN

13906-07-5
Record name 3-Butyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 164977
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13906-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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